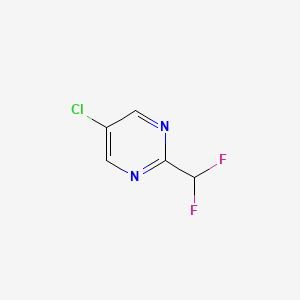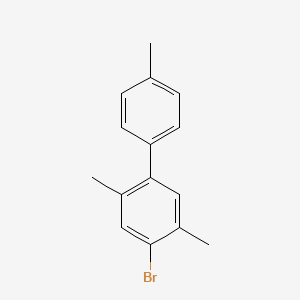
3-Chloro-2,5-dibromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,5-dibromophenol is an organic compound with the molecular formula C6H3Br2ClO. It belongs to the class of bromophenols, which are phenolic compounds containing bromine atoms. This compound is characterized by the presence of a hydroxyl group (-OH), two bromine atoms, and one chlorine atom attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,5-dibromophenol can be synthesized through the electrophilic halogenation of phenolOne common method is to start with 2,5-dibromophenol and introduce a chlorine atom at the 3-position using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process is carried out in reactors where phenol is treated with bromine and chlorine in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dibromophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in simpler phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Scientific Research Applications
3-Chloro-2,5-dibromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromophenol: Lacks the chlorine atom at the 3-position.
3,4-Dibromophenol: Has bromine atoms at different positions on the benzene ring.
2,4,6-Tribromophenol: Contains an additional bromine atom compared to 3-Chloro-2,5-dibromophenol.
Uniqueness
This compound is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other bromophenols may not be suitable .
Properties
Molecular Formula |
C6H3Br2ClO |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2,5-dibromo-3-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |
InChI Key |
ZXLAONGWNYRPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)

![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)




![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
